molecular formula C10H10S2 B14413344 1,4-Bis(ethenylsulfanyl)benzene CAS No. 86199-22-6

1,4-Bis(ethenylsulfanyl)benzene

Cat. No.: B14413344
CAS No.: 86199-22-6
M. Wt: 194.3 g/mol
InChI Key: HJPPBGGCSFEJBU-UHFFFAOYSA-N
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Description

1,4-Bis(ethenylsulfanyl)benzene is a benzene derivative featuring ethenylsulfanyl (–SCH=CH2) groups at the 1,4 positions. Sulfanyl groups are known to influence electronic properties, solubility, and coordination chemistry, making this compound relevant in materials science and organic synthesis. This article compares 1,4-bis(ethenylsulfanyl)benzene with structurally similar compounds, focusing on substituent effects, molecular properties, and applications.

Properties

CAS No.

86199-22-6

Molecular Formula

C10H10S2

Molecular Weight

194.3 g/mol

IUPAC Name

1,4-bis(ethenylsulfanyl)benzene

InChI

InChI=1S/C10H10S2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h3-8H,1-2H2

InChI Key

HJPPBGGCSFEJBU-UHFFFAOYSA-N

Canonical SMILES

C=CSC1=CC=C(C=C1)SC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(ethenylsulfanyl)benzene can be synthesized through several methods, including:

    Electrophilic Aromatic Substitution:

    Nucleophilic Substitution: Another approach involves the nucleophilic substitution of halogenated benzene derivatives with ethenylsulfanyl groups.

Industrial Production Methods

Industrial production of 1,4-Bis(ethenylsulfanyl)benzene may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(ethenylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Bis(ethenylsulfanyl)benzene involves its interaction with molecular targets through its ethenylsulfanyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic and nucleophilic interactions, as well as redox reactions .

Comparison with Similar Compounds

Sulfur-Containing Derivatives

  • Ethylsulfanyl Derivatives () : Ethylsulfanyl groups (–SCH2CH3) increase hydrophobicity and molecular weight. Branched derivatives (e.g., C16H26S4) exhibit greater steric bulk, reducing crystallinity but enabling flexible coordination environments.

Halogenated Derivatives

  • 1,4-Bis(iodomethyl)benzene () : Iodine’s polarizability facilitates halogen bonding (e.g., I⋯I interactions) and cross-linking in polymers. Its reactivity surpasses brominated analogs (e.g., α,α′-dibromo-p-xylene).
  • 1,4-Bis(trichloromethyl)benzene () : Trichloromethyl groups (–CCl3) confer high thermal stability (mp 106–110°C) but pose significant health hazards (respiratory and dermal toxicity).

Oxygen- and Phosphorus-Containing Derivatives

  • Carboxylic Acid Derivative (): The electron-withdrawing carboxylic acid groups enable metal chelation and nonlinear optical behavior (e.g., hyperpolarizability).
  • Phosphoryl Ester () : Diethoxyphosphoryl groups enhance solubility in polar solvents and stabilize phosphonate-based frameworks.

Coordination Chemistry

  • Sulfanyl derivatives (e.g., ) act as ligands in metal-organic frameworks (MOFs) due to sulfur’s lone pairs. In contrast, imidazolium-based analogs () form hydrogen-bonded networks.
  • The carboxylic acid derivative () chelates metal ions, making it suitable for environmental remediation or sensors.

Polymer Science

  • Iodomethyl derivatives () are superior cross-linkers in electroactive gels compared to brominated analogs. Sulfanyl derivatives may offer thioether linkages for flexible polymers.

Optical and Electronic Properties

  • The carboxylic acid derivative () exhibits nonlinear optical properties (e.g., hyperpolarizability) under DFT and MP2 calculations, unlike sulfur- or halogen-substituted analogs.

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